molecular formula C10H11ClN2S B8006818 2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride CAS No. 154200-81-4

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride

Cat. No.: B8006818
CAS No.: 154200-81-4
M. Wt: 226.73 g/mol
InChI Key: OAPAOFNBKYXSOE-UHFFFAOYSA-N
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Description

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sodium metabisulfite as an oxidizing agent and various solvents under mild conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency . The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The prop-2-enylsulfanyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-phenylbenzimidazole: Known for its anticancer activity.

    2-methylsulfanylbenzimidazole: Exhibits antiviral properties.

    2-aminobenzimidazole: Used as an antimicrobial agent.

Uniqueness

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride stands out due to its unique prop-2-enylsulfanyl substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

IUPAC Name

2-prop-2-enylsulfanyl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.ClH/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10;/h2-6H,1,7H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPAOFNBKYXSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154200-81-4
Record name 1H-Benzimidazole, 2-(2-propen-1-ylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154200-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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